1,4-Dimethyl-3-methylidene-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile
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Overview
Description
1,4-Dimethyl-3-methylidene-7-oxabicyclo[22This compound is characterized by the presence of a 1,3,5-triazine ring with two chlorine atoms attached to the phenyl group and two methyl groups attached to the triazinane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dimethyl-3-methylidene-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile involves the reaction of 3,4-dichloroaniline with cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like acetone or dichloromethane at a temperature range of 0-5°C. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1,4-Dimethyl-3-methylidene-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms in the phenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1,4-Dimethyl-3-methylidene-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,4-Dimethyl-3-methylidene-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the enzyme and pathway involved .
Comparison with Similar Compounds
1,4-Dimethyl-3-methylidene-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile can be compared with other similar compounds such as:
1,3,5-Triazine derivatives: These compounds share the same triazine ring structure but differ in the substituents attached to the ring.
Chlorophenyl derivatives: Compounds with chlorine atoms attached to a phenyl group, which may have different functional groups attached to the ring.
Uniqueness
The uniqueness of this compound lies in its specific combination of a triazine ring with dichlorophenyl and dimethyl substituents, which imparts distinct chemical and biological properties.
Similar Compounds
Properties
IUPAC Name |
1,4-dimethyl-3-methylidene-7-oxabicyclo[2.2.1]hept-5-ene-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-8(6-11)10(3)5-4-9(7,2)12-10/h4-5,8H,1H2,2-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJRJVWOCIFLGC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12C=CC(O1)(C(=C)C2C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12C=CC(O1)(C(=C)C2C#N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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